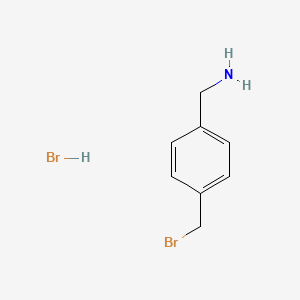

4-(Bromomethyl)benzylamine hydrobromide

Descripción

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$ ^1\text{H} $$-NMR spectrum of this compound exhibits characteristic signals for the benzylamine moiety. The methylene protons adjacent to the bromine atom ($$ \text{CH}2\text{Br} $$) resonate as a singlet at δ 4.42 ppm due to the deshielding effect of bromine. The aromatic protons appear as a doublet (δ 7.32–7.45 ppm) integrating for four hydrogens, consistent with para substitution. The ammonium protons ($$ \text{N}^+ \text{H}3 $$) are typically broadened and observed between δ 2.5–3.5 ppm.

Table 2: Representative $$ ^1\text{H} $$-NMR Data

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic C–H | 7.32–7.45 | Doublet |

| $$ \text{CH}_2\text{Br} $$ | 4.42 | Singlet |

| $$ \text{N}^+ \text{H}_3 $$ | 2.5–3.5 | Broad |

Infrared (IR) Spectroscopy

The IR spectrum reveals vibrations associated with the ammonium group ($$ \text{N}^+ \text{H}_3 $$) at 3200–2800 cm$$ ^{-1} $$ and C–Br stretching at 650–550 cm$$ ^{-1} $$. Aromatic C=C stretching modes are observed near 1600 cm$$ ^{-1} $$, while the C–N stretch of the benzylamine group appears at 1250 cm$$ ^{-1} $$.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum in methanol shows absorption maxima at 206 nm and 256 nm, corresponding to π→π* transitions of the aromatic ring and n→π* transitions involving the amine group. The bromomethyl substituent induces a bathochromic shift compared to unsubstituted benzylamine.

Computational Chemistry Studies (DFT, Molecular Modeling)

Density Functional Theory (DFT) calculations predict a planar geometry for the aromatic ring, with the bromomethyl group oriented perpendicular to the plane to minimize steric hindrance. The HOMO-LUMO gap, calculated at 5.2 eV, indicates moderate reactivity, consistent with its role as an alkylating agent in synthetic applications. Molecular electrostatic potential maps highlight electron-deficient regions at the bromine atom, facilitating nucleophilic substitution reactions.

Figure 1: Computed HOMO (left) and LUMO (right) orbitals of this compound, showing localization on the bromomethyl group and aromatic ring.

Comparative Analysis with Structural Analogues

This compound shares functional group similarities with other brominated amines but exhibits distinct reactivity due to its dual bromide ions.

Table 3: Comparison with Structural Analogues

The hydrobromide salt enhances solubility in polar solvents compared to neutral analogues, making it preferable for reactions in aqueous or alcoholic media. Its bromomethyl group exhibits higher electrophilicity than chloromethyl or iodomethyl derivatives due to the balance between leaving group ability and steric effects.

Propiedades

IUPAC Name |

[4-(bromomethyl)phenyl]methanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.BrH/c9-5-7-1-3-8(6-10)4-2-7;/h1-4H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPODHRWGASQGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672165 | |

| Record name | 1-[4-(Bromomethyl)phenyl]methanamine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34403-47-9 | |

| Record name | 1-[4-(Bromomethyl)phenyl]methanamine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34403-47-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

The exact mode of action, biochemical pathways involved, and pharmacokinetics would depend on the specific reaction conditions and the other compounds present. Similarly, the molecular and cellular effects, as well as the influence of environmental factors, would depend on the specific context in which this compound is used .

It’s also important to note that handling and usage of chemical compounds should always follow appropriate safety guidelines .

Análisis Bioquímico

Biochemical Properties

4-(Bromomethyl)benzylamine hydrobromide plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter protein function. For example, it can react with amino groups on lysine residues, resulting in the formation of stable adducts. These interactions can affect enzyme activity, protein-protein interactions, and other biochemical processes.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling proteins, such as kinases and phosphatases, leading to changes in downstream signaling events. Additionally, this compound can affect the expression of genes involved in various cellular functions, including cell growth, differentiation, and apoptosis. These effects can result in altered cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the covalent modification of proteins through the formation of stable adducts with nucleophilic sites. This modification can lead to changes in protein structure and function, affecting enzyme activity and protein-protein interactions. Additionally, the compound can inhibit or activate specific enzymes by binding to their active sites or allosteric sites. These interactions can result in changes in metabolic pathways and cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. The compound is relatively stable when stored at low temperatures, such as 4°C. It can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have sustained effects on cellular function, including changes in gene expression and protein activity. These effects can persist even after the compound has been removed from the experimental system.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular processes without causing significant toxicity. At higher doses, it can induce toxic effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse effects. These findings highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular components. These interactions can influence metabolic pathways, affecting the production and utilization of key metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular components. These localization patterns can influence the compound’s activity and function, affecting various cellular processes.

Actividad Biológica

4-(Bromomethyl)benzylamine hydrobromide, with the CAS number 34403-47-9, is a chemical compound that has garnered attention for its biological activities. This article synthesizes current research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C8H11Br2N

- Molecular Weight : 281.001 g/mol

- Appearance : White to off-white crystalline powder

Biological Activity Overview

This compound exhibits various biological activities, primarily related to its role as a precursor in the synthesis of bioactive compounds. Its derivatives have shown promise in antiviral and antifungal applications.

Antiviral Activity

Research indicates that derivatives of 4-(bromomethyl)benzylamine are effective against viral infections, particularly Ebola and Marburg viruses. A study highlighted the structural optimization of compounds derived from this amine, which resulted in potent inhibitors of viral entry into host cells. The most promising compound demonstrated an EC50 value of less than 10 μM against both viruses, indicating strong antiviral potential .

Antifungal Activity

In vitro studies have evaluated the antifungal properties of compounds synthesized from 4-(bromomethyl)benzylamine. These studies revealed that certain derivatives exhibited significant activity against Candida albicans, suggesting their potential use in treating fungal infections .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within pathogens. The mechanism often involves:

- Inhibition of Viral Entry : Compounds derived from this amine can interfere with the fusion process of viral particles with host cell membranes.

- Antifungal Mechanisms : The antifungal activity may involve disruption of fungal cell wall synthesis or function.

Research Findings and Case Studies

- Ebola Virus Inhibition :

- Antifungal Screening :

Comparative Analysis

The following table summarizes the biological activities and potency of selected compounds derived from 4-(bromomethyl)benzylamine:

| Compound Name | Activity Type | EC50 (μM) | Notes |

|---|---|---|---|

| CBS1118 | Antiviral (Ebola) | <10 | Broad-spectrum antifiloviral activity |

| Compound A (from study) | Antifungal | N/A | Significant activity against C. albicans |

| Compound B | Antiviral (Marburg) | <10 | Effective against multiple viral strains |

Aplicaciones Científicas De Investigación

Organic Synthesis

4-(Bromomethyl)benzylamine hydrobromide serves as a building block for synthesizing various organic compounds. Its reactivity allows it to participate in:

- Nucleophilic Substitution Reactions : The bromomethyl group can react with nucleophiles to form substituted benzylamines.

- Oxidation and Reduction Reactions : These reactions can yield derivatives such as benzoic acids or methylbenzenamines, which are valuable in further synthetic pathways.

Biochemical Applications

This compound is particularly notable for its role in biochemical reactions:

- Proteomics Research : It interacts with enzymes and proteins, influencing their activity through covalent modifications. This interaction is crucial for studying enzyme mechanisms and protein functions.

- Cell Signaling Modulation : It has been shown to affect key signaling pathways by modifying proteins involved in these pathways, which can lead to changes in gene expression and cellular metabolism.

Drug Development

The alkylating properties of this compound make it a candidate for drug development:

- Antiviral Research : Similar compounds have been researched for their ability to inhibit viral entry mechanisms, particularly against filoviruses like Ebola and Marburg. The structural optimization of related compounds has shown promising results in inhibiting these viruses .

- Therapeutic Applications : Its ability to form stable adducts with nucleophilic sites on biomolecules suggests potential therapeutic applications in targeting specific biological pathways.

Case Study 1: Inhibition of Viral Entry

Research on 4-(aminomethyl)benzamides, structurally related to this compound, demonstrated their effectiveness as inhibitors of Ebola virus entry. The study highlighted how modifications to the amine substituent could enhance potency against viral strains, suggesting that similar strategies could be applied using this compound derivatives .

Case Study 2: Proteomic Modifications

In proteomics studies, this compound has been utilized to modify proteins covalently. This modification has been instrumental in elucidating enzyme mechanisms and understanding cellular processes at a molecular level. The ability to form stable adducts allows researchers to trace interactions between drugs and their targets effectively.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

Notes:

- Counterion Effects : Hydrobromide salts generally exhibit higher solubility in polar solvents compared to hydrochlorides due to differences in lattice energy .

- Electronic Effects : The pyridine ring in 4-(Bromomethyl)pyridine hydrobromide introduces electron-withdrawing properties, enhancing reactivity in nucleophilic substitutions compared to benzene-based analogs .

Métodos De Preparación

Bromination of 4-Methylbenzonitrile to 4-(Bromomethyl)benzonitrile

- Reagents and Conditions : 4-Methylbenzonitrile is reacted with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) solvent.

- Procedure : The mixture is refluxed for approximately 8 hours to achieve bromination at the methyl group, converting it into the bromomethyl derivative.

- Workup : After completion, the reaction mixture is cooled, filtered, and concentrated under reduced pressure. The product is recrystallized to yield 4-(bromomethyl)benzonitrile.

- Yield : Approximately 90% yield with characteristic NMR and mass spectral data confirming the structure.

Conversion of 4-(Bromomethyl)benzonitrile to 4-(Bromomethyl)benzylamine

- Reduction Method : The nitrile group is converted to the primary amine via reduction. Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent in dry ether solvents under inert atmosphere.

- Alternative Method : Another approach involves oximation of the corresponding aldehyde followed by catalytic hydrogenation.

Oximation and Hydrogenation Route (From 4-Bromobenzaldehyde)

Step 1: Oximation

- 4-Bromobenzaldehyde is reacted with hydroxylamine hydrochloride in aqueous medium with sodium hydroxide to form 4-bromobenzaldehyde oxime.

- The reaction is carried out at approximately 70°C under nitrogen atmosphere for about 3 hours.

- The oxime precipitates as a white crystalline solid and is isolated by filtration.

- Yield: ~96%.

Step 2: Hydrogenation

- The oxime is subjected to catalytic hydrogenation in a glass reactor with hydrogen gas and an appropriate catalyst.

- This step reduces the oxime to 4-bromobenzylamine.

- The amine is then converted to its hydrobromide salt by treatment with hydrobromic acid.

Data Table Summarizing Key Preparation Steps

| Step No. | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4-Methylbenzonitrile | NBS, AIBN, CCl4, reflux 8 h | 4-(Bromomethyl)benzonitrile | 90 | Radical bromination at benzylic position |

| 2 | 4-(Bromomethyl)benzonitrile | LiAlH4, dry Et2O, inert atmosphere | 4-(Bromomethyl)benzylamine | Not specified | Reduction of nitrile to primary amine |

| 3 | 4-Bromobenzaldehyde | Hydroxylamine HCl, NaOH, 70°C, N2 atmosphere | 4-Bromobenzaldehyde oxime | 96 | Oximation step |

| 4 | 4-Bromobenzaldehyde oxime | Catalytic hydrogenation with H2 gas | 4-Bromobenzylamine | Not specified | Reduction of oxime to amine |

| 5 | 4-Bromobenzylamine | Hydrobromic acid | This compound | Quantitative | Formation of hydrobromide salt |

Detailed Research Findings and Notes

Oximation-Hydrogenation Route : This two-step method is well-documented and provides high yields and purity, suitable for industrial scale synthesis. The use of nitrogen atmosphere prevents oxidation and side reactions during oximation. The hydrogenation step requires careful control of conditions to avoid over-reduction or dehalogenation.

Radical Bromination : The use of NBS and AIBN is a classic and efficient method for selective bromination at the benzylic position. The reaction conditions (reflux in CCl4) and long reaction times ensure high conversion. The purity of the brominated intermediate is critical for subsequent reduction steps.

Reduction of Nitrile vs. Oxime Hydrogenation : Both methods lead to the formation of the benzylamine. LiAlH4 reduction is a strong method but requires careful handling due to its reactivity, whereas the oxime hydrogenation offers a milder alternative with fewer side products.

Hydrobromide Salt Formation : The final amine is converted into the hydrobromide salt by treatment with hydrobromic acid, enhancing its stability and handling properties for further applications.

Q & A

Q. What are the common synthetic routes for 4-(Bromomethyl)benzylamine hydrobromide?

The compound is typically synthesized via bromination of benzylamine derivatives or functionalization of bromomethyl-containing precursors. For example, analogous pathways involve reactions with diamines (e.g., ethane-1,2-diamine or propane-1,3-diamine) or condensation with aldehydes to form heterocyclic derivatives like benzoxazoles . Key steps include controlling stoichiometry of brominating agents (e.g., HBr or PBr₃) and optimizing reaction temperatures to avoid over-bromination. Post-synthesis, hydrobromide salt formation is achieved by treating the free base with HBr in anhydrous conditions.

Q. What safety precautions are recommended when handling this compound?

Due to its reactive bromomethyl group and hydrobromic acid content, strict safety protocols are required:

Q. How is the compound characterized post-synthesis?

Characterization involves:

- NMR spectroscopy (¹H/¹³C) to confirm bromomethyl (-CH₂Br) and benzylamine (-NH₂) groups.

- HPLC or LC-MS for purity assessment (>97% as per typical synthetic yields) .

- Melting point analysis (e.g., 189–192°C range for analogous hydrobromide salts) to verify crystallinity .

Advanced Research Questions

Q. How do reaction conditions affect the yield in benzoxazole derivative synthesis?

Yield optimization for benzoxazole formation (a common application) depends on:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution of the bromomethyl group.

- Catalyst use : Lewis acids like ZnCl₂ improve cyclization efficiency .

- Temperature control : Elevated temperatures (>80°C) may lead to side reactions (e.g., debromination), reducing yields by ~15–20% .

Q. How can researchers address discrepancies in spectroscopic data during characterization?

Discrepancies in NMR or MS data often arise from:

- Hydrate formation : Anhydrous conditions during analysis are critical, as hydrobromide salts readily absorb moisture, altering peak splitting .

- Impurity interference : Trace aldehydes (e.g., from degradation) may produce unexpected signals; use of deuterated DMSO for NMR can suppress solvent artifacts .

Q. What strategies optimize purity in halogenated intermediates like 4-(Bromomethyl)benzaldehyde?

Purity challenges stem from bromine’s high reactivity:

Q. What are the challenges in scaling up synthesis for biomedical applications?

Scaling introduces:

- Exothermic hazards : Bromination reactions require controlled cooling to prevent runaway exotherms.

- Byproduct management : Large-scale reactions generate HBr gas, necessitating scrubbers to meet environmental regulations .

- Batch consistency : Robust process analytical technology (PAT) tools, such as in-situ FTIR, ensure reproducible intermediates for downstream applications like drug conjugates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.